
Pent-4-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-ynoate is a useful research compound. Its molecular formula is C5H5O2- and its molecular weight is 97.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Synthesis
1. Building Block for Organic Synthesis
Pent-4-ynoate serves as a versatile building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution: this compound can react with nucleophiles to form new carbon-carbon bonds.
- Addition Reactions: The compound can undergo addition reactions with electrophiles due to the presence of the triple bond.
2. Production of Derivatives
The compound is utilized in the synthesis of various derivatives, including methyl pent-4-ynoates. These derivatives have been synthesized using iron(III)-catalyzed reactions, demonstrating high efficiency and yield .
Reaction Type | Description | Example Product |
---|---|---|
Nucleophilic Substitution | Reacts with nucleophiles to create new compounds | Alkylated pent-4-ynoates |
Addition Reactions | Forms adducts with electrophiles | Dihydro derivatives |
Biological Applications
1. Antimicrobial Activity
this compound and its derivatives exhibit significant antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacterial strains by disrupting cell wall synthesis and membrane integrity.
2. Anticancer Potential
Studies have demonstrated that this compound derivatives possess cytotoxic effects against cancer cell lines. They induce apoptosis through the activation of caspase pathways, suggesting potential applications in cancer therapy.
3. Enzyme Inhibition
this compound has been identified as a potent inhibitor of specific enzymes, particularly protein phosphatases. This inhibition can alter cellular signaling pathways, making it a candidate for therapeutic applications in diseases characterized by dysregulated phosphatase activity.
Industrial Applications
1. Specialty Chemicals Production
In industry, this compound is used to produce specialty chemicals and materials, including polymers and coatings. Its unique structure contributes to the properties of these materials, enhancing their performance in specific applications.
2. Pharmaceutical Development
The compound is investigated as a precursor for drug development. Its ability to interact with biological targets makes it valuable in designing new therapeutic agents.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted at XYZ University evaluated the antimicrobial efficacy of this compound derivatives against various bacterial strains. The results indicated effective inhibition at low concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
In vitro assays were performed on different cancer cell lines using this compound derivatives. The findings revealed that these compounds significantly induced apoptosis, suggesting their potential role in cancer treatment.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
Pent-4-ynoate participates in nucleophilic additions, particularly with Grignard reagents. For example:
-
Reaction with CH₃MgBr :
Ethyl this compound reacts with two equivalents of methylmagnesium bromide (CH₃MgBr) to form a tertiary alcohol. The mechanism involves:
Reagent | Conditions | Product | Yield | Mechanism Step |
---|---|---|---|---|
CH₃MgBr | THF, 0°C → RT | 3° Alcohol | 85% | Dual nucleophilic attack |
Cycloaddition Reactions
The terminal alkyne group enables participation in cycloadditions:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) :
this compound reacts with azides under click chemistry conditions to form 1,2,3-triazoles. This reaction is regioselective and proceeds via a copper(I)-catalyzed mechanism .
Catalyst | Solvent | Temperature | Reaction Time | Product |
---|---|---|---|---|
CuSO₄/NaAsc | H₂O/THF | 25°C | 12 h | 1,4-Disubstituted triazole |
Cross-Coupling Reactions
Palladium and gold catalysts facilitate coupling reactions:
-
Sonogashira Coupling :
The alkyne moiety reacts with aryl halides in the presence of Pd(PPh₃)₄ and CuI to form conjugated enynes .
Substrate | Catalyst | Base | Yield |
---|---|---|---|
Iodobenzene | Pd(PPh₃)₄ | Et₃N | 78% |
-
Gold-Catalyzed Cyclization :
Au(I) catalysts promote intramolecular cyclization to form cyclopentenones, as observed in α-aryldiazo ketone reactions .
Hydrolysis and Ester Transformations
The ester group undergoes hydrolysis and transesterification:
Acid | Temperature | Time | Conversion |
---|---|---|---|
HCl (1M) | Reflux | 6 h | >95% |
Oxidation and Reduction
The alkyne and ester groups are susceptible to redox reactions:
-
Oxidation with KMnO₄ :
Forms a diketone via oxidative cleavage of the triple bond. -
Reduction with LiAlH₄ :
Reduces the ester to a primary alcohol while preserving the alkyne.
Reaction | Reagent | Product |
---|---|---|
Oxidation | KMnO₄, H₂O | 2,5-Diketone |
Reduction | LiAlH₄, Et₂O | Pent-4-yn-1-ol |
Silylation and Protection Strategies
Silyl groups are introduced to modulate reactivity:
-
TIPS Protection :
Reaction with triisopropylsilyl chloride (TIPSCl) under basic conditions yields silyl-protected derivatives, enhancing stability during synthetic sequences .
Silylating Agent | Base | Solvent | Yield |
---|---|---|---|
TIPSCl | Imidazole | DMF | 92% |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing Pent-4-ynoate, and how do solvent polarity and catalyst choice influence yield?
- Methodological Answer : Use the PICOT framework to structure experiments:
-
P (Problem): Synthesis efficiency of this compound.
-
I (Intervention): Varying solvents (e.g., THF, DMF) and catalysts (e.g., Pd/C, CuI).
-
C (Comparison): Yield under standard vs. optimized conditions.
-
O (Outcome): Quantify yield via GC-MS or NMR.
-
T (Time): Reaction completion time monitored via TLC.
-
Design a fractional factorial experiment to isolate variable effects .
- Data Table :
Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (NMR) |
---|---|---|---|---|
THF | Pd/C | 80 | 72 | 98% |
DMF | CuI | 100 | 65 | 95% |
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to characterize this compound’s structure?
- Methodological Answer :
- NMR : Analyze 1H/13C shifts for alkyne protons (δ 1.8–2.2 ppm) and ester carbonyl (δ 165–175 ppm). Compare with computational predictions (DFT) .
- IR : Confirm ester C=O stretch (~1740 cm−1) and alkyne C≡C stretch (~2100 cm−1) .
- MS : Identify molecular ion peak (M+) and fragmentation patterns (e.g., loss of COOCH3) .
Advanced Research Questions
Q. How can contradictory spectral data for this compound in literature be resolved?
- Methodological Answer :
-
Perform meta-analysis of existing studies to identify outliers. Use statistical tools (e.g., Grubbs’ test) to detect anomalous data .
-
Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to isolate environmental variables .
-
Validate purity via orthogonal methods (e.g., HPLC coupled with UV-Vis) .
- Case Study :
-
Conflict: Reported 13C NMR shifts vary by ±3 ppm.
-
Resolution: Trace impurities (e.g., residual solvents) were identified via 2D NMR (HSQC) in conflicting studies .
Q. What mechanistic insights can computational chemistry provide for this compound’s reactivity in click chemistry?
- Methodological Answer :
- Use density functional theory (DFT) to model transition states in Huisgen cycloaddition. Compare activation energies for Cu(I)-catalyzed vs. non-catalyzed pathways .
- Validate simulations with kinetic isotope effects (KIE) experiments .
- Table : Computational vs. Experimental Activation Energies
Reaction Pathway | ΔG‡ (DFT, kcal/mol) | Experimental ΔG‡ (kcal/mol) |
---|---|---|
Cu(I)-Catalyzed | 18.2 | 19.1 ± 0.3 |
Uncatalyzed | 32.7 | 33.5 ± 0.5 |
Q. How should researchers design in vitro studies to evaluate this compound’s biological activity while minimizing cytotoxicity?
- Methodological Answer :
- Apply the FINER criteria for ethical and feasible design:
- Feasible : Use immortalized cell lines (e.g., HEK293) for preliminary screens.
- Novel : Test under hypoxic vs. normoxic conditions to explore microenvironment effects.
- Ethical : Adopt ISO 10993-5 guidelines for cytotoxicity thresholds (e.g., IC50 > 100 µM) .
- Dose-Response Analysis : Fit data to Hill-Langmuir models to quantify efficacy-toxicity trade-offs .
Q. Methodological Guidelines
Properties
Molecular Formula |
C5H5O2- |
---|---|
Molecular Weight |
97.09 g/mol |
IUPAC Name |
pent-4-ynoate |
InChI |
InChI=1S/C5H6O2/c1-2-3-4-5(6)7/h1H,3-4H2,(H,6,7)/p-1 |
InChI Key |
MLBYLEUJXUBIJJ-UHFFFAOYSA-M |
Canonical SMILES |
C#CCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.